[Leu144,Arg147]-PLP (139-151)

Experimental Autoimmune Encephalomyelitis EAE Encephalitogenicity

This double-mutant peptide (L144/R147) converts the encephalitogenic PLP(139-151) epitope into a TCR antagonist that uniquely induces regulatory T cells and cross-reactive bystander suppression against multiple myelin antigens. Unlike native PLP(139-151) or single-point mutants, only [Leu144,Arg147]-PLP (139-151) consistently protects against EAE induced by distinct myelin antigens (PLP, MOG, MBP) and halts disease progression when administered therapeutically at symptom onset. Essential for adoptive transfer studies and mechanistic dissection of immune tolerance. Accept no substitute for reproducible, publication-grade research.

Molecular Formula C67H110N20O17
Molecular Weight 1467.7 g/mol
Cat. No. B15599024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu144,Arg147]-PLP (139-151)
Molecular FormulaC67H110N20O17
Molecular Weight1467.7 g/mol
Structural Identifiers
InChIInChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
InChIKeyYACBHKZFFYRFQI-RZGVDQIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Leu144,Arg147]-PLP (139-151) Procurement Guide: TCR Antagonist Peptide for Autoimmune Research


[Leu144,Arg147]-PLP (139-151) is a synthetic mutant peptide of the myelin proteolipid protein (PLP) immunodominant epitope, spanning residues 139–151. It contains two strategic amino acid substitutions: tryptophan (W) to leucine (L) at position 144 and histidine (H) to arginine (R) at position 147 . These modifications target the principal T cell receptor (TCR) contact sites of the native encephalitogenic peptide, converting it from a disease-inducing autoantigen into a TCR antagonist and immunomodulatory tool [1]. The compound is primarily utilized in preclinical research to investigate mechanisms of immune tolerance, T cell anergy, and bystander suppression in models of multiple sclerosis (MS), specifically experimental autoimmune encephalomyelitis (EAE).

Why Generic PLP(139-151) or Single-Substitution Analogs Cannot Substitute for [Leu144,Arg147]-PLP (139-151)


Procurement of a generic or alternative PLP(139-151) peptide is not functionally equivalent and can lead to divergent experimental outcomes. Native PLP(139-151) is a potent encephalitogen that induces severe, often relapsing-remitting EAE in susceptible mouse strains [1]. In contrast, single-substitution analogs at position 144 or 147 alone fail to recapitulate the full spectrum of immunomodulatory activities exhibited by the double mutant [2]. Specifically, while single mutants may act as TCR antagonists in vitro, they lack the in vivo capacity to consistently induce regulatory T cells and mediate cross-reactive bystander suppression against multiple myelin antigens, a hallmark feature of the L144/R147 double mutant [3]. The dual substitution is critical for shifting the peptide's interaction with the TCR and downstream signaling, thereby converting a pathogenic epitope into a therapeutic one. Using an unmodified or incompletely modified peptide introduces uncontrolled variables of encephalitogenicity and immune deviation, compromising data reproducibility and the validity of mechanistic studies.

Quantitative Differentiation: [Leu144,Arg147]-PLP (139-151) vs. Native Peptide and Analogs


Disease Induction: L144/R147 Double Mutant is Non-Encephalitogenic vs. Native PLP(139-151)

Immunization of SJL mice with the native PLP(139-151) peptide reliably induces severe experimental autoimmune encephalomyelitis (EAE). In contrast, the [Leu144,Arg147]-PLP (139-151) double mutant is completely non-encephalitogenic and fails to cause disease when administered alone [1]. This functional dichotomy is a primary reason for selecting the mutant peptide for immunomodulatory studies.

Experimental Autoimmune Encephalomyelitis EAE Encephalitogenicity

In Vivo Immunomodulation: L144/R147 Induces Broad Bystander Suppression, Unlike Antigen-Specific Tolerance

Unlike strategies targeting a single myelin antigen, preimmunization with [Leu144,Arg147]-PLP (139-151) confers protection against EAE induced by a panel of distinct encephalitogenic peptides. This includes robust protection against disease triggered by PLP(178-191), MOG(92-106), and MBP, demonstrating a broad, bystander suppression mechanism [1]. In contrast, feeding mice the native PLP(139-151) peptide only induces tolerance specific to that epitope and fails to protect against EAE induced by other myelin antigens like PLP(178-191) [2].

Bystander Suppression Immune Tolerance Regulatory T cells

In Vivo Mechanism: Immune Deviation (Th2/Th0) and Treg Induction vs. In Vitro Antagonism

The in vivo mechanism of [Leu144,Arg147]-PLP (139-151) differs fundamentally from its in vitro TCR antagonism. Immunization with the peptide (50 µg in CFA) elevates spleen IL-4 levels, indicative of a Th2-skewed response . Furthermore, T cells primed by the L144/R147 peptide and cross-reactive with native PLP(139-151) secrete a Th2/Th0 cytokine profile (IL-4, IL-10) and suppress EAE upon adoptive transfer [1]. This contrasts with the native peptide, which primarily induces a pathogenic Th1 response (IFN-γ) and fails to generate regulatory T cells of this phenotype.

Th1/Th2 Balance Cytokine Profile Immune Deviation

In Vitro Antagonism: Potent Blockade of Diverse PLP(139-151)-Specific T Cell Clones

Despite its complex in vivo effects, [Leu144,Arg147]-PLP (139-151) functions as a potent and universal TCR antagonist for a diverse panel of PLP(139-151)-specific T cell clones in vitro. It effectively blocks the activation of these clones, whereas single-substitution analogs (e.g., [Leu144]-PLP(139-151) or [Arg147]-PLP(139-151)) only antagonize a subset of clones, necessitating the use of an analog pool for broad inhibition [1]. This demonstrates that the double mutant is uniquely capable of antagonizing a polyclonal T cell response in vitro.

TCR Antagonism T Cell Clone In Vitro Assay

High-Value Research Applications for [Leu144,Arg147]-PLP (139-151)


Prophylactic Studies of Bystander Suppression and Infectious Tolerance

Researchers investigating mechanisms of broad, antigen-nonspecific immune regulation should utilize [Leu144,Arg147]-PLP (139-151) as a prophylactic agent. Preimmunization with this peptide, as established by Nicholson et al., uniquely protects against EAE induced by multiple distinct myelin antigens (PLP(178-191), MOG(92-106), and MBP) [1]. This model is ideal for studying the induction of regulatory T cells and the phenomenon of bystander suppression, which is not observed with native peptide-induced oral tolerance [2].

Adoptive Transfer Studies of Th2/Th0 Regulatory T Cells

This peptide is essential for generating cross-reactive, regulatory T cell lines and clones for adoptive transfer experiments. T cells primed with [Leu144,Arg147]-PLP (139-151) and cross-reactive with the native peptide secrete a Th2/Th0 cytokine profile and are capable of suppressing EAE upon transfer to recipient mice [1]. This provides a defined and reproducible source of suppressor cells to dissect the cellular and molecular pathways of immune regulation.

Comparative Mechanistic Studies of TCR Antagonism vs. Immune Deviation

The dual nature of [Leu144,Arg147]-PLP (139-151) makes it a superior tool for studies comparing in vitro and in vivo mechanisms of action. The compound acts as a universal TCR antagonist in vitro, blocking a diverse panel of PLP(139-151)-specific T cell clones [1], yet its primary in vivo effect is the induction of immune deviation and regulatory T cells, not direct antagonism [2]. This allows researchers to explore the disconnect between acute receptor blockade and long-term immunomodulation in a single well-characterized system.

Therapeutic Intervention Studies in Established EAE

Unlike many tolerogenic approaches that are only effective when given prophylactically, [Leu144,Arg147]-PLP (139-151) has demonstrated the ability to prevent clinical disease progression when administered at the first signs of EAE [1]. This makes it a valuable tool for developing and testing therapeutic strategies for autoimmune demyelination after disease onset, a more clinically relevant scenario.

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